molecular formula C11H12FN3O5 B2684915 7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one CAS No. 952429-17-3

7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one

Cat. No.: B2684915
CAS No.: 952429-17-3
M. Wt: 285.231
InChI Key: PUESXBCBRCLQQZ-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a fluorinated nucleoside analog featuring a pyrrolo[2,3-d]pyrimidine base linked to a modified tetrahydrofuran (THF) sugar moiety. The THF ring adopts the (2R,3r,4s,5r) configuration, with hydroxyl groups at positions 3 and 4 and a hydroxymethyl group at position 5. Its synthesis likely follows strategies similar to those described for related compounds, such as Boc protection and glycosidic bond formation .

Properties

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O5/c12-4-1-15(9-6(4)10(19)14-3-13-9)11-8(18)7(17)5(2-16)20-11/h1,3,5,7-8,11,16-18H,2H2,(H,13,14,19)/t5-,7-,8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUESXBCBRCLQQZ-IOSLPCCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , with CAS number 952429-17-3 , is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂FN₃O₅
  • Molecular Weight : 285.23 g/mol
  • Structure : The compound features a pyrrolopyrimidine core substituted with a fluorine atom and a tetrahydrofuran moiety that contains hydroxyl groups.

Antitumor Activity

Research has indicated that compounds similar to 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one exhibit significant antitumor activity. For instance:

  • Mechanism of Action : These compounds often inhibit key enzymes involved in nucleotide synthesis and DNA replication, leading to cell cycle arrest and apoptosis in tumor cells.
  • Case Study : A study demonstrated that a related compound inhibited the proliferation of several cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antiviral Properties

The compound has also shown promise as an antiviral agent:

  • Target Viruses : Initial investigations suggest effectiveness against various RNA viruses.
  • Research Findings : In vitro studies reported that the compound inhibited viral replication by interfering with viral RNA synthesis .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against cancer cell lines. Notable findings include:

Cell LineIC₅₀ (µM)Selectivity Index
HeLa (Cervical)1020
MCF-7 (Breast)1515
A549 (Lung)2510

These results indicate a favorable profile for further development as an anticancer drug .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and efficacy of the compound:

  • Model Used : Xenograft models in mice were employed to assess tumor growth inhibition.
  • Results : Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, comprehensive safety profiles are still required to establish its suitability for clinical use.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Mechanism : The compound exhibits potential as an anticancer agent by inhibiting specific enzymes involved in tumor growth. Studies have indicated its ability to interfere with the arginine metabolism pathway, which is crucial for cancer cell proliferation .
    • Case Study : In vitro studies demonstrated that derivatives of this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
  • Antiviral Properties
    • Mechanism : Research suggests that the compound may inhibit viral replication by targeting viral polymerases or proteases. This action could be particularly relevant in developing treatments for viral infections such as hepatitis and HIV .
    • Case Study : A recent study highlighted the efficacy of related compounds in reducing viral loads in infected cell cultures, supporting further exploration of this compound's antiviral potential .
  • Neurological Applications
    • Mechanism : The compound has shown promise in modulating neurotransmitter levels and may have neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
    • Case Study : Animal models treated with this compound exhibited improved cognitive function and reduced neuroinflammation markers compared to control groups .

Synthesis and Derivatives

The synthesis of 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves several steps:

  • Formation of the Tetrahydrofuran Moiety : Utilizing starting materials such as diols and aldehydes under acidic conditions to form the desired tetrahydrofuran structure.
  • Pyrrolo[2,3-d]pyrimidine Core Construction : Employing cyclization reactions using appropriate precursors to assemble the pyrimidine framework.
  • Fluorination : Introducing fluorine at the 5-position through nucleophilic substitution reactions.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of arginine metabolism
AntiviralInhibition of viral polymerases
NeuroprotectiveModulation of neurotransmitter levels

Comparison with Similar Compounds

Substituent Variations at Position 5

The target compound’s 5-fluoro group distinguishes it from analogs with halogen or functional group substitutions. Key examples include:

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Key Structural Features References
Target Compound Fluoro ~285.23* (2R,3r,4s,5r)-THF; 5-fluoro
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[...] Iodo 376.15 5-iodo; 4-fluoro-THF; orthorhombic crystal
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine analog Chloro 285.68 4-chloro; standard THF
5-Carbonitrile analog Carbonitrile 291.26 5-CN; (2R,3R,4S,5R)-THF

*Calculated based on formula C₁₁H₁₂FN₃O₅.

  • 5-Iodo Analog : The larger iodine atom increases hydrophobicity and may alter base-pairing interactions in nucleic acid targets. Crystallographic data (orthorhombic, P2₁2₁2₁) reveals a planar base structure stabilized by hydrogen bonds .
  • 5-Carbonitrile Analog : The electron-withdrawing nitrile group may enhance metabolic stability but reduce solubility .

Modifications to the THF Sugar Moiety

Variations in the THF ring’s stereochemistry or substituents significantly impact conformational stability and target binding:

Compound Name THF Configuration/Modifications Key Observations References
Target Compound (2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl) Standard sugar with hydroxyl groups
4,4-Difluoro-THF analog (2R,3R,5R)-4,4-difluoro Enhanced metabolic stability; altered ring puckering
5-Methyl-THF analog (2R,3R,4S,5R)-5-methyl Increased hydrophobicity; reduced solubility
  • 5-Methyl-THF : The methyl group at position 5 disrupts hydrogen-bonding networks, as shown in crystallographic studies (space group P2₁2₁2₁, a = 4.9164 Å) .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high stereochemical purity?

A scalable method involves condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates . Key steps include:

  • Condensation conditions : Use mild bases (e.g., NaHCO₃) in anhydrous solvents (DMF or THF) to minimize side reactions.
  • Protection strategy : N(2),N(2),N(7)-tris-Boc-O(4)-t-Bu protection prevents undesired nucleophilic attacks during glycosylation .
  • Purification : Chromatography (silica gel, MeOH/CH₂Cl₂ gradient) ensures stereochemical integrity.

Q. How is the compound’s structure validated using spectroscopic and crystallographic methods?

  • X-ray crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 4.9164 Å, b = 14.6490 Å, c = 18.0130 Å confirms the tetrahydrofuran-pyrrolopyrimidine scaffold .
  • NMR analysis : Key signals include δ ~8.2 ppm (H-6 pyrrolo C-H) and δ ~5.9 ppm (anomeric proton, J = 4–6 Hz for β-configuration) .
  • Mass spectrometry : ESI-MS (m/z 376.15 [M+H]⁺) aligns with the molecular formula C₁₁H₁₃IN₄O₃ .

Q. What protocols ensure compound stability during storage and handling?

  • Storage : Store in anhydrous conditions (desiccator, <0°C) to prevent hydrolysis of the glycosidic bond .
  • Handling : Use inert atmosphere (N₂/Ar) for reactions; avoid prolonged exposure to UV light due to fluorinated moiety photodegradation .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Discrepancies in torsion angles (e.g., I1–C2–C3–C4 = 7.2°) may arise from disordered solvent molecules or thermal motion. Mitigation strategies:

  • Multi-scan absorption correction (e.g., SADABS) to address anisotropic effects .
  • R-factor analysis : Target R[F² > 2σ(F²)] < 0.020 and wR(F²) < 0.051 via full-matrix least-squares refinement .
  • Hydrogen bonding networks : Validate using d(O···H) = 1.8–2.2 Å and angles >120° for intramolecular interactions .

Q. What strategies mitigate hydrolysis of the glycosidic bond in aqueous solutions?

  • pH control : Maintain neutral to slightly acidic conditions (pH 5–6) to reduce nucleophilic attack on the anomeric carbon .
  • Protecting groups : Temporary silylation (e.g., TBDMS) of hydroxyl groups during functionalization steps .
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states without promoting hydrolysis .

Q. How does the fluorine substituent influence electronic properties and reactivity?

  • Electron-withdrawing effect : The 5-fluoro group increases electrophilicity at C-6, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura) .
  • Hydrogen-bonding disruption : Fluorine’s low polarizability reduces solvation, improving membrane permeability in biological assays .
  • 19F NMR utility : Monitors reaction progress (δ ~-120 ppm for C-F) with minimal background interference .

Safety and Compliance

  • Hazard classification : Acute toxicity (Category 4), skin/eye irritation (Category 2) .
  • PPE : Nitrile gloves, lab coat, and safety goggles mandatory during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.